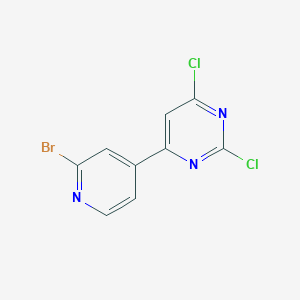

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the coupling of 2-bromopyridine with 2,6-dichloropyrimidine in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

In agricultural chemistry, 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine serves as an important intermediate in the synthesis of herbicides. These herbicides are designed to effectively control unwanted plant growth while minimizing environmental impact. The compound's halogenated structure enhances its reactivity, making it suitable for the development of novel agrochemicals that can target specific plant species without harming beneficial flora .

Pharmaceutical Development

The pharmaceutical industry has shown considerable interest in this compound due to its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its utility as an anticancer agent. Notably, some derivatives have demonstrated anti-fibrotic activities, particularly against liver fibrosis, outperforming existing drugs in inhibiting collagen expression and hydroxyproline content in vitro .

Case Studies

- Anticancer Activity : Compounds structurally similar to this compound have been evaluated in vitro against multiple cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. These studies revealed that certain derivatives effectively induce apoptosis and inhibit cell proliferation .

- Anti-Fibrotic Properties : Research has highlighted the compound's ability to inhibit fibrotic markers in liver cells, suggesting a promising avenue for developing new treatments for liver diseases.

Material Science

In material science, this compound is utilized in the production of specialty polymers and coatings. These materials benefit from the compound's chemical stability and resistance to environmental factors, making them suitable for various industrial applications. The unique properties imparted by this compound enhance the durability and performance of coatings used in harsh environments .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various synthetic routes. Researchers have employed it in Suzuki cross-coupling reactions to synthesize novel heteroarylpyrimidine derivatives with promising biological activities .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference compound. Its consistent properties aid researchers in accurately quantifying and analyzing related substances across different samples .

Mecanismo De Acción

The mechanism of action of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromopyridine-4-boronic acid: Another compound with a bromopyridine moiety, used in similar coupling reactions.

2,6-Dichloropyrimidine: A precursor in the synthesis of 4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine, also used in various organic syntheses.

Uniqueness

This compound is unique due to its dual heterocyclic structure, which provides a versatile platform for further chemical modifications. This duality allows it to participate in a wide range of reactions, making it a valuable compound in both research and industrial applications.

Actividad Biológica

4-(2-Bromopyridin-4-yl)-2,6-dichloropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a pyrimidine core substituted with bromine and chlorine atoms. This substitution pattern is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit various kinases by competing with ATP for binding sites, leading to modulation of signaling pathways involved in cell proliferation and survival.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, inhibiting their activity. |

| Receptor Modulation | Alters receptor activity, affecting downstream signaling pathways. |

| Apoptosis Induction | Triggers programmed cell death in cancer cells through various pathways. |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound's cytotoxic effects have been confirmed through assays such as MTT and lactate dehydrogenase (LDH) assays, which measure cell viability and membrane integrity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have reported that it possesses antibacterial and antifungal activities against a range of pathogens. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by increasing membrane permeability in bacterial cells .

Case Studies

- Anticancer Research : A study conducted on the effects of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis showed G0/G1 cell cycle arrest, indicating a mechanism that could be exploited for cancer therapy .

- Antimicrobial Evaluation : Another research effort evaluated the compound's effectiveness against various bacterial strains. Results indicated that it inhibited growth at micromolar concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features allow for modifications that can enhance potency and selectivity against specific targets.

Table 2: Applications in Drug Development

| Application | Description |

|---|---|

| Oncology | Development of novel anticancer agents targeting specific kinases. |

| Antimicrobial Agents | Synthesis of compounds with enhanced antibacterial properties. |

| Pharmaceutical Intermediates | Used as a building block for synthesizing complex drug candidates. |

Propiedades

IUPAC Name |

4-(2-bromopyridin-4-yl)-2,6-dichloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N3/c10-7-3-5(1-2-13-7)6-4-8(11)15-9(12)14-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJQISCJLMQGLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC(=N2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089977-00-2 |

Source

|

| Record name | 4-(2-bromopyridin-4-yl)-2,6-dichloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.